molecular formula C9H10N2O4 B1594947 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 5439-88-3

2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B1594947
CAS No.: 5439-88-3
M. Wt: 210.19 g/mol
InChI Key: IQXZHAQXJGOMQG-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol. It is a white to yellow solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of 2,4-diaminobenzoic acid with a suitable aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and quinones.

  • Reduction: Formation of amines and hydroxylamines.

  • Substitution: Formation of substituted quinazolines and derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid: Similar structure but lacks hydroxyl groups.

  • 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid: Contains a methyl and trifluoromethyl group.

Uniqueness: 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of hydroxyl groups at the 2 and 4 positions, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXZHAQXJGOMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280082
Record name 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-88-3
Record name 5439-88-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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